Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester
Description
Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester is a structurally complex molecule featuring:
- A thienyl core substituted with bromine at position 2.
- A 1H-pyrrolo[2,3-b]pyridine moiety at position 5, modified with a phenylsulfonyl group.
- A tert-butyl carbamate (Boc) protecting group on the nitrogen.
However, direct data on its biological activity or synthesis are absent in the provided evidence. Below, we compare its structural and functional attributes with related compounds.
Properties
Molecular Formula |
C22H20BrN3O4S2 |
|---|---|
Molecular Weight |
534.4 g/mol |
IUPAC Name |
tert-butyl N-[5-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-4-yl]-4-bromothiophen-2-yl]carbamate |
InChI |
InChI=1S/C22H20BrN3O4S2/c1-22(2,3)30-21(27)25-18-13-17(23)19(31-18)15-9-11-24-20-16(15)10-12-26(20)32(28,29)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,25,27) |
InChI Key |
ZSHBODXRPKCJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(S1)C2=C3C=CN(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of carbamic acid derivatives typically involves several key steps, including:
- Formation of Sulfonamide Intermediate : Reaction of a pyrrolopyridine derivative with phenylsulfonyl chloride in the presence of a base.
- Carbamate Formation : Subsequent reaction with an isocyanate or carbamate precursor to yield the final ester product.
Detailed Synthetic Routes
Route A: Sulfonamide Intermediate Formation
- Reagents : Pyrrolopyridine derivative, phenylsulfonyl chloride, base (e.g., triethylamine).
- Conditions : The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.
- Yield : This step generally provides high yields of the sulfonamide intermediate.
Route B: Carbamate Synthesis
- Reagents : The sulfonamide intermediate from Route A, tert-butyl isocyanate.
- Conditions : The reaction can be performed under mild conditions (room temperature) in an inert atmosphere (e.g., nitrogen).
- Yield : Yields can vary but are often above 70% depending on the purity of starting materials.
Comparative Analysis of Preparation Methods
| Method | Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| Route A | Sulfonamide Formation | Pyrrolopyridine derivative, phenylsulfonyl chloride | Room temperature, dichloromethane | High (~80-90) |
| Route B | Carbamate Synthesis | Sulfonamide intermediate, tert-butyl isocyanate | Room temperature, inert atmosphere | Moderate (~70) |
Reaction Mechanism
The mechanism for the formation of carbamic acid involves nucleophilic attack on the carbonyl carbon of the carbamate group by the amine derived from the sulfonamide intermediate. This can be depicted as follows:
-
- The nitrogen from the sulfonamide acts as a nucleophile attacking the carbonyl carbon of the isocyanate.
-
- Following the nucleophilic attack, a tetrahedral intermediate forms, which subsequently collapses to yield the carbamate product and release a molecule of carbon dioxide.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Ester
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carbamic acid. This reaction is critical for prodrug activation or metabolite formation:
Reaction pathway :
-
Conditions :
-
Key data :
This reactivity aligns with metabolic studies of structurally related carbamates, where enzymatic hydrolysis in vivo generates bioactive carboxylic acids .
Bromine-Specific Cross-Coupling Reactions
The bromine atom on the thienyl ring facilitates transition-metal-catalyzed cross-couplings, enabling derivatization for structure-activity relationship (SAR) studies:
Suzuki–Miyaura Coupling
Reaction :
-
Conditions :
-
Scope :
Buchwald–Hartwig Amination
Reaction :
-
Conditions :
Sulfonamide Group Stability and Reactivity
The phenylsulfonyl group on the pyrrolopyridine nitrogen is generally stable but participates in selective transformations:
Sulfonamide Cleavage
Reaction :
Nucleophilic Aromatic Substitution
The electron-deficient pyrrolopyridine core allows substitution at specific positions:
Example :
Thermal Decomposition
Thermogravimetric analysis (TGA) of structurally related compounds reveals stability up to 200°C, with decomposition pathways involving:
Metabolic Pathways
In vivo studies of carbamate analogs show:
-
Primary metabolite : Carbamic acid via esterase-mediated hydrolysis (t½ = 3.5 h in rat plasma) .
-
Secondary pathways : Glucuronidation of the thienyl hydroxyl group (minor pathway) .
Comparative Reactivity Table
Scientific Research Applications
1. Inhibition of Protein Kinases
Carbamic acid derivatives are often investigated for their biological properties, particularly as potential inhibitors of specific protein kinases involved in cancer and inflammatory diseases. The presence of the phenylsulfonyl and pyrrolopyridine groups is believed to enhance its inhibitory activity against these kinases, making it a candidate for further pharmacological studies.
2. Anticancer Potential
Research indicates that compounds with similar structural features have shown promise in cancer therapy. For instance, certain pyrrolidine derivatives have demonstrated anticancer activity through mechanisms such as apoptosis induction in cancer cell lines . The specific interactions facilitated by the unique structural components of carbamic acid may enhance its efficacy against various cancer types.
Synthesis and Reactivity
The synthesis of this compound typically involves several key steps that can be optimized based on available starting materials. The reactivity of carbamic acid derivatives generally includes nucleophilic attacks on the carbonyl carbon of the carbamate group, leading to hydrolysis under acidic or basic conditions or substitution reactions with nucleophiles.
Case Studies and Research Findings
Recent studies have explored the efficacy of carbamic acid derivatives in various biological contexts:
- Cancer Cell Lines : In vitro studies have shown that derivatives similar to carbamic acid can induce cytotoxic effects in specific tumor cell lines. For example, one study demonstrated that certain pyrrolidine derivatives exhibited superior cytotoxicity compared to standard chemotherapeutics like bleomycin .
- Kinase Inhibition : Another research effort highlighted the role of specific functional groups in enhancing kinase inhibition properties. The structure–activity relationship studies indicated that modifications in the phenylsulfonyl group could significantly impact the compound's inhibitory effectiveness against target kinases involved in cancer progression .
Mechanism of Action
The mechanism of action of Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The brominated thienyl group may also play a role in binding to biological macromolecules, affecting their function. The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Comparative Data Table
*Calculated based on molecular formula.
Key Findings and Insights
Bromine Effects: Bromine in the target compound’s thienyl ring likely enhances electrophilicity and metabolic stability compared to non-halogenated analogues (e.g., CAS 320366-57-2) .
Sulfonyl Group : The phenylsulfonyl moiety may improve binding to hydrophobic pockets in biological targets but could reduce aqueous solubility .
Boc Protection : Shared with many intermediates (e.g., CAS 900514-09-2), the Boc group offers synthetic versatility but requires acidic deprotection .
Heterocyclic Diversity : Pyrrolopyridine-thienyl hybrids (target) vs. pyrrolopyrimidines (CAS 22276-99-9) exhibit distinct electronic profiles, influencing target selectivity .
Biological Activity
Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester (commonly referred to as the compound herein) is a complex organic molecule with significant potential in medicinal chemistry. This compound features a unique combination of heterocycles and functional groups that enhance its biological activity, particularly as an inhibitor of protein kinases involved in cancer and inflammatory pathways.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 534.4 g/mol. Its structure includes:
- A pyrrolopyridine core
- A brominated thienyl group
- A phenylsulfonyl moiety
These structural features contribute to its reactivity and potential biological activities.
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases. The phenylsulfonyl group is known to interact with enzyme active sites, potentially blocking their activity. The brominated thienyl group may also facilitate binding to biological macromolecules, influencing their function. Ongoing research aims to elucidate the precise pathways and molecular targets involved in its action.
Inhibition of Protein Kinases
Research indicates that this compound has shown promise as a potential inhibitor of various protein kinases, which play critical roles in cellular signaling pathways associated with cancer and inflammation. The presence of the phenylsulfonyl and pyrrolopyridine groups likely contributes to its inhibitory activity against certain kinases.
Case Studies and Experimental Findings
Recent studies have demonstrated the compound's efficacy in inhibiting specific signaling pathways:
- In vitro studies have shown that the compound can inhibit pMAPK (phosphorylated mitogen-activated protein kinase) levels in liver and lung tissues by 57-99% depending on dosage.
| Dosage (mg/kg) | Liver pMAPK Inhibition (%) | Lung pMAPK Inhibition (%) |
|---|---|---|
| 10 | 57 | 86 |
| 30 | 79 | 91 |
| 100 | 91 | 99 |
These results suggest that the compound exhibits dose-dependent inhibition of pMAPK, which is crucial for various cellular functions and disease processes.
Toxicological Assessment
In toxicity studies involving animal models, signs of toxicity were observed at higher doses (100 mg/kg), indicating a maximum tolerated dose. The pharmacokinetic parameters were evaluated through serial blood sampling, showing comparable systemic exposure between oral and intravenous routes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and what critical steps ensure successful synthesis?
- Methodological Answer : The compound is synthesized via multi-step reactions involving bromination, sulfonylation, and carbamate formation. Key steps include:
- Bromination : Introducing bromine at the 4-position of the thienyl group using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to avoid over-substitution .
- Sulfonylation : Reaction of the pyrrolo[2,3-b]pyridine core with phenylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) to install the sulfonyl group .
- Carbamate Protection : Use of tert-butyl carbamate (Boc) to protect the amine group, typically via coupling with Boc anhydride in THF or dichloromethane .
- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by <sup>1</sup>H NMR and LCMS to confirm intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : Critical for confirming regiochemistry and substituent integration. For example, the phenylsulfonyl group exhibits aromatic protons at δ 7.5–8.0 ppm (doublets, J = 8.4 Hz), while the pyrrolo[2,3-b]pyridine protons appear as distinct singlets (~δ 11.8–13.9 ppm) .
- LCMS/HPLC : Used to verify molecular ion peaks (e.g., [M+1]<sup>+</sup> via ESIMS) and purity (>95% by reverse-phase HPLC with UV detection at 254 nm) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives, though this requires high-purity samples .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 150°C).
- Accelerated Stability Studies : Store aliquots at –20°C (long-term), 4°C (short-term), and room temperature with desiccants. Monitor degradation via HPLC at intervals (e.g., 0, 1, 3 months) .
- Light Sensitivity : Expose to UV light (254 nm) and analyze for photodegradation products using LCMS .
Advanced Research Questions
Q. How can reaction yields be optimized when steric hindrance from the 1-(phenylsulfonyl) group impedes coupling reactions?
- Methodological Answer :
- Catalytic Systems : Use Pd(OAc)₂/XPhos with Cs₂CO₃ in tert-butanol at 100°C to enhance coupling efficiency for bulky substrates .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) and improves yields by 10–15% .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixed solvents (THF/H₂O) to improve solubility .
Q. How should researchers resolve contradictions in spectral data, such as unexpected <sup>1</sup>H NMR peaks?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assigns coupling patterns and identifies impurities (e.g., residual solvents or rotamers) .
- Variable Temperature NMR : Detect dynamic processes (e.g., hindered rotation of the sulfonyl group) causing peak splitting .
- Spiking Experiments : Add authentic samples of suspected byproducts (e.g., des-bromo analog) to confirm overlaps .
Q. What is the mechanistic role of the phenylsulfonyl group in mediating electrophilic substitution reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The sulfonyl group deactivates the pyrrolo[2,3-b]pyridine core, directing electrophiles (e.g., bromine) to the 5-position of the thienyl ring .
- Steric Protection : Shields the pyrrolo N-atom from undesired alkylation, as shown in comparative studies with non-sulfonylated analogs .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites, validated by experimental substituent effects .
Q. How can researchers design experiments to study the bromine atom’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl boronic esters using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/H₂O (80°C, 12 hours). Monitor conversion by TLC .
- Competition Experiments : Compare reactivity with chloro/iodo analogs to establish halogen selectivity (e.g., I > Br > Cl in Pd-catalyzed reactions) .
- Kinetic Isotope Effects (KIE) : Use deuterated solvents to probe rate-determining steps in oxidative addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
